5,6-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile in various chemical reactions and applications. The presence of methoxy groups at positions 5 and 6 enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2)
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with functional groups replacing the methoxy groups or added to the core structure.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential pharmacological properties. It serves as a scaffold for the design of new drugs targeting various biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and neuroprotective activities .
Industry: In the industrial sector, 5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups at different positions.
Quinoline: Fully aromatic analog without saturation in the ring.
Uniqueness: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
5,6-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h4-5H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
CTUHXNITSBCEKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)CC2)OC |
Origin of Product |
United States |
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